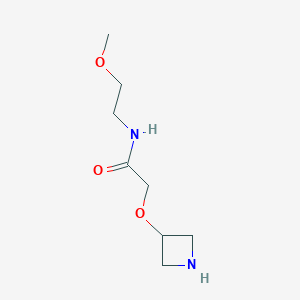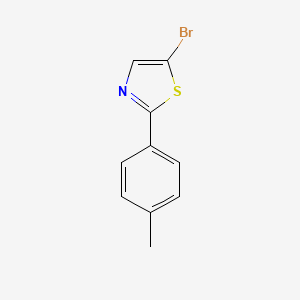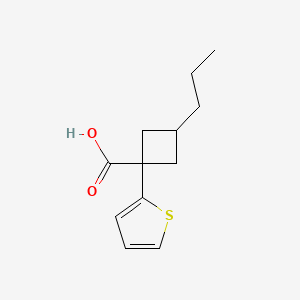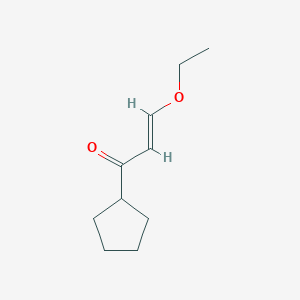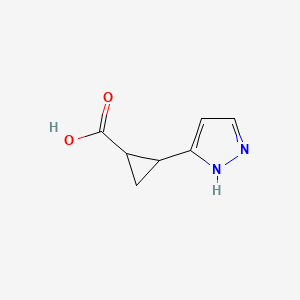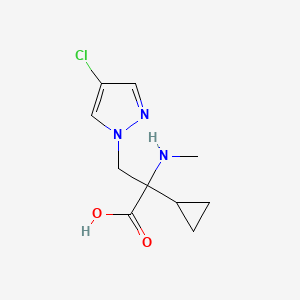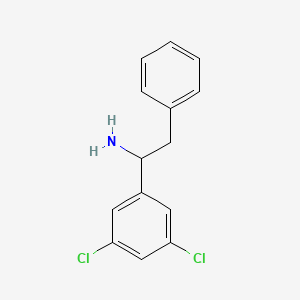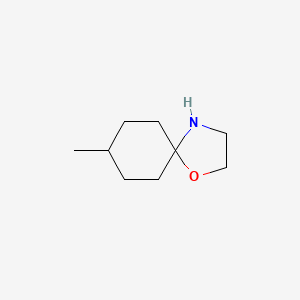
1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloro and methyl group attached to the phenyl ring, which is further connected to a pyrazole ring with an aldehyde functional group at position 5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole. The resulting pyrazole is then subjected to Vilsmeier-Haack formylation using DMF and POCl3 to introduce the aldehyde group at position 5.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Reduction: 1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
科学研究应用
1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity. The chloro and methyl groups may also contribute to its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
1-(2-chloro-4-methylphenyl)ethanone: Similar structure but lacks the pyrazole ring and aldehyde group.
4-chlorophenyl isocyanate: Contains a chloro-substituted phenyl ring but has an isocyanate functional group instead of a pyrazole ring and aldehyde group.
2-chloro-1-(4-methylphenyl)ethanone: Similar to 1-(2-chloro-4-methylphenyl)ethanone but with different substitution patterns.
Uniqueness
1-(2-chloro-4-methylphenyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both a pyrazole ring and an aldehyde functional group, which confer distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
2-(2-chloro-4-methylphenyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-2-3-11(10(12)6-8)14-9(7-15)4-5-13-14/h2-7H,1H3 |
InChI 键 |
SFFUZNLFMJWZFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2C(=CC=N2)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


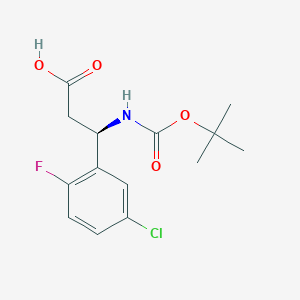
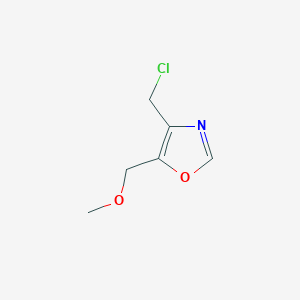

![4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)
